molecular formula C8H15P B086394 9-Phosphabicyclo[4.2.1]nonane CAS No. 13396-80-0

9-Phosphabicyclo[4.2.1]nonane

Cat. No.: B086394
CAS No.: 13396-80-0
M. Wt: 142.18 g/mol
InChI Key: RTWRUXIOIPQRRE-UHFFFAOYSA-N
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Description

9-Phosphabicyclo[4.2.1]nonane is a bicyclic organophosphorus compound with the molecular formula C₈H₁₅P. It is characterized by a unique structure where a phosphorus atom is incorporated into a bicyclic framework.

Scientific Research Applications

9-Phosphabicyclo[4.2.1]nonane has several scientific research applications:

    Catalysis: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Material Science: The compound is explored for its potential in the development of new materials with unique properties.

    Biology and Medicine: Research is ongoing to investigate its potential as a bioactive molecule with applications in drug development.

    Industry: It is used in the synthesis of various organophosphorus compounds with industrial significance

Safety and Hazards

The safety data sheet for 9-Phosphabicyclo[4.2.1]nonane advises against breathing its mist, gas, or vapors and recommends avoiding contact with skin and eyes . It suggests using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . In case of accidental release, it recommends avoiding dust formation and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phosphabicyclo[4.2.1]nonane typically involves the reaction of 1,5-cyclooctadiene with phosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure. The process involves the following steps :

    Reaction of 1,5-cyclooctadiene with phosphine: This step forms the bicyclic framework with the phosphorus atom incorporated.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial methods may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

9-Phosphabicyclo[4.2.1]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phosphorus atom can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Mechanism of Action

The mechanism of action of 9-Phosphabicyclo[4.2.1]nonane involves its ability to act as a ligand, coordinating with transition metals to form complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The phosphorus atom in the bicyclic structure plays a crucial role in stabilizing the metal center and enhancing the reactivity of the complex .

Comparison with Similar Compounds

Similar Compounds

    9-Phosphabicyclo[3.3.1]nonane: Another bicyclic organophosphorus compound with a different ring structure.

    9-Borabicyclo[3.3.1]nonane: A boron-containing analog with similar structural features.

Uniqueness

9-Phosphabicyclo[4.2.1]nonane is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with transition metals makes it particularly valuable in catalysis compared to its analogs .

Properties

IUPAC Name

9-phosphabicyclo[4.2.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15P/c1-2-4-8-6-5-7(3-1)9-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWRUXIOIPQRRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CCC(C1)P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864395
Record name 9-Phosphabicyclo[4.2.1]nonane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Phosphabicyclo[4.2.1]nonane
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

13396-80-0
Record name 9-Phosphabicyclo[4.2.1]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13396-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Phosphabicyclo(4.2.1)nonane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Phosphabicyclo[4.2.1]nonane
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Phosphabicyclo[4.2.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-phosphabicyclo[4.2.1]nonane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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